1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid
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Overview
Description
1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H19NO3 It is a derivative of cyclohexane, featuring an acetamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the acylation of 4,4-dimethylcyclohexanecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines or alcohols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with modified acetamido groups
Scientific Research Applications
1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
4,4-Dimethylcyclohexanecarboxylic acid: Lacks the acetamido group, resulting in different chemical properties and reactivity.
1-Acetamido-3,3-dimethylcyclohexane-1-carboxylic acid: Similar structure but with different substitution pattern, leading to variations in stability and reactivity.
Uniqueness: 1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-acetamido-4,4-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-8(13)12-11(9(14)15)6-4-10(2,3)5-7-11/h4-7H2,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
OLIBWDNVPTUNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCC(CC1)(C)C)C(=O)O |
Origin of Product |
United States |
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